3-(2-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(2-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at various positions to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a fluorescent probe for studying intracellular processes.
Medicine: It is being investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: It can be used in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- 5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Compared to these compounds, 3-(2-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine exhibits unique properties such as enhanced fluorescence and specific inhibitory activity against CDK2 .
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and kinase inhibition. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Pyrazolo[1,5-a]pyrimidine
- Substituents :
- 2-chlorophenyl group
- 5-methyl group
- Morpholin-4-yl ethyl group
The molecular formula is C15H18ClN5, with a molecular weight of approximately 303.79 g/mol.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class, including our compound of interest, often act as selective inhibitors of various kinases. Specifically, they have shown significant inhibitory effects on Pim-1 and Flt-3 kinases, which are implicated in cancer cell proliferation and survival.
Inhibition of Kinases
A study on related pyrazolo[1,5-a]pyrimidines demonstrated that these compounds could inhibit the phosphorylation of BAD protein—a critical regulator of apoptosis—at submicromolar concentrations. This suggests that the biological activity may be mediated through the inhibition of Pim-1 kinase activity .
Clonogenic Assays
In clonogenic survival assays, selected compounds from this class exhibited potent inhibition of colony formation at low concentrations (around 1 μM), indicating their potential to suppress tumor growth effectively. These findings highlight the relevance of pyrazolo[1,5-a]pyrimidines as promising candidates for cancer therapeutics .
Selectivity Profile
Table 1 summarizes the selectivity profile for related compounds against various kinases:
Compound ID | Target Kinase | IC50 (µM) | Selectivity Score |
---|---|---|---|
Compound A | Pim-1 | <0.05 | High |
Compound B | Flt-3 | 0.15 | Moderate |
Compound C | Pim-2 | 0.20 | Moderate |
Compound D | c-Src | >30 | Low |
This table illustrates that while some compounds exhibit high potency against specific kinases like Pim-1, they maintain a favorable selectivity profile against others like c-Src.
Case Study 1: Anticancer Activity
In a recent study evaluating a series of pyrazolo[1,5-a]pyrimidines, one particular compound demonstrated significant anticancer properties in MCF-7 breast cancer cells. It effectively induced apoptosis and inhibited cell migration while also disrupting cell cycle progression . The results were corroborated by molecular docking studies that provided insights into the binding interactions with target proteins.
Case Study 2: Inhibition of Inflammatory Responses
Another investigation focused on the anti-inflammatory properties of derivatives from this compound class. It was found that certain analogs could inhibit LPS-induced TNF-alpha release in murine models, suggesting their potential utility in treating inflammatory diseases .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c1-14-12-18(21-6-7-24-8-10-26-11-9-24)25-19(23-14)16(13-22-25)15-4-2-3-5-17(15)20/h2-5,12-13,21H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHPHWXFCSWEJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCN3CCOCC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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